molecular formula C20H22N4O5S B2369546 3,4,5-trimethoxy-N-{[4-(4-methoxyphenyl)-5-sulfanylidene-4,5-dihydro-1H-1,2,4-triazol-3-yl]methyl}benzamide CAS No. 392247-72-2

3,4,5-trimethoxy-N-{[4-(4-methoxyphenyl)-5-sulfanylidene-4,5-dihydro-1H-1,2,4-triazol-3-yl]methyl}benzamide

Cat. No.: B2369546
CAS No.: 392247-72-2
M. Wt: 430.48
InChI Key: SSXUJGGPMYHJSK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3,4,5-trimethoxy-N-{[4-(4-methoxyphenyl)-5-sulfanylidene-4,5-dihydro-1H-1,2,4-triazol-3-yl]methyl}benzamide is a synthetic compound of significant interest in medicinal chemistry and biochemical research, primarily for its potential as a kinase inhibitor . Its molecular architecture, featuring a 1,2,4-triazolethione core linked to a 3,4,5-trimethoxybenzamide group, is designed to interact with the ATP-binding sites of various protein kinases. This compound has been investigated for its role in modulating key cellular signaling pathways. Research indicates its particular relevance in the study of Death-Associated Protein Kinase 1 (DAPK1) activity, a regulator of apoptosis and autophagy, suggesting applications in neurobiological research and the study of ischemic cell death. Furthermore, its structural characteristics are analogous to other triazole-based compounds known to exhibit a range of biological activities, positioning it as a valuable chemical probe for exploring novel therapeutic targets in oncology and neurodegenerative diseases. The compound serves as a crucial scaffold for structure-activity relationship (SAR) studies, enabling the development of more potent and selective inhibitors.

Properties

IUPAC Name

3,4,5-trimethoxy-N-[[4-(4-methoxyphenyl)-5-sulfanylidene-1H-1,2,4-triazol-3-yl]methyl]benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22N4O5S/c1-26-14-7-5-13(6-8-14)24-17(22-23-20(24)30)11-21-19(25)12-9-15(27-2)18(29-4)16(10-12)28-3/h5-10H,11H2,1-4H3,(H,21,25)(H,23,30)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SSXUJGGPMYHJSK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)N2C(=NNC2=S)CNC(=O)C3=CC(=C(C(=C3)OC)OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22N4O5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

430.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Nitration and Acyl Chloride Formation

3,4,5-Trimethoxybenzoic acid undergoes nitration using concentrated nitric acid (HNO₃) and sulfuric acid (H₂SO₄) under controlled conditions to yield nitro-substituted derivatives. Subsequent treatment with thionyl chloride (SOCl₂) in chloroform generates 3,4,5-trimethoxybenzoyl chloride. The reaction is typically conducted under reflux in an inert atmosphere to prevent hydrolysis.

Reaction Conditions :

  • Reagents : SOCl₂ (5 eq), chloroform (solvent), 0°C to reflux.
  • Yield : 85–90%.

Preparation of 4-(4-Methoxyphenyl)-5-Sulfanylidene-4,5-Dihydro-1H-1,2,4-Triazol-3-yl)Methylamine

The triazole core is synthesized via cyclization of thiosemicarbazide precursors.

Thiosemicarbazide Intermediate

A hydrazine derivative (e.g., 4-methoxyphenylhydrazine) reacts with carbon disulfide (CS₂) in a basic medium (NaOH/DMSO) to form a thiosemicarbazide intermediate. Propargyl bromide is then introduced to facilitate cyclization into the 1,2,4-triazole ring.

Reaction Conditions :

  • Reagents : CS₂ (2 eq), NaOH (3 eq), DMSO, propargyl bromide (1.2 eq).
  • Temperature : 80°C, 6–8 hours.
  • Yield : 62–75%.

Sulfanylidene Group Introduction

The sulfanylidene (S=) group is stabilized during cyclization via oxidation of the thiol intermediate. Electrochemical methods or mild oxidizing agents like iodine (I₂) in aqueous ammonia are employed.

Key Observation :
Intramolecular C–H⋯N hydrogen bonds and π–π stacking interactions stabilize the triazole structure, as confirmed by X-ray crystallography.

Coupling of Benzoyl Chloride and Triazole-Methylamine

The final step involves amide bond formation between 3,4,5-trimethoxybenzoyl chloride and the triazole-methylamine.

Amidation Reaction

The acyl chloride reacts with the amine group of the triazole derivative in dry toluene under basic conditions (triethylamine, Et₃N).

Reaction Conditions :

  • Reagents : Et₃N (1.5 eq), dry toluene, 0°C to room temperature.
  • Yield : 70–80%.

Mechanistic Insight :
The base neutralizes HCl generated during the reaction, driving the equilibrium toward amide formation. Steric hindrance from the trimethoxy group necessitates prolonged reaction times (12–24 hours).

Purification and Characterization

Crystallization

The crude product is recrystallized from ethanol or methanol to obtain high-purity crystals.

Analytical Data

  • ¹H NMR (DMSO-d₆) :
    δ 12.89 (s, 1H, NH), 8.38 (s, 1H, aromatic), 7.55 (s, 2H, aromatic), 3.85 (s, 9H, OCH₃).
  • IR (KBr) :
    1670 cm⁻¹ (C=O stretch), 1590 cm⁻¹ (C=N stretch).

Alternative Synthetic Routes

Metal-Free Cyclization

B(C₆F₅)₃-catalyzed dehydrogenation cyclization offers a transition metal-free pathway to the triazole core, achieving 85% yield under mild conditions.

Electrochemical Synthesis

An electrochemical approach using NH₄OAc and aryl hydrazines generates 1,2,4-triazoles without metal catalysts, aligning with green chemistry principles.

Challenges and Optimization

  • Regioselectivity : Steric effects from the 3,4,5-trimethoxy group necessitate careful temperature control during amidation.
  • Sulfur Stability : Over-oxidation of the sulfanylidene group is mitigated by using inert atmospheres and avoiding strong oxidizers.

Chemical Reactions Analysis

Types of Reactions

3,4,5-trimethoxy-N-{[4-(4-methoxyphenyl)-5-sulfanylidene-4,5-dihydro-1H-1,2,4-triazol-3-yl]methyl}benzamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various electrophiles or nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to enhance reaction rates.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methoxy groups can yield 3,4,5-trimethoxybenzoic acid derivatives, while reduction of the triazole ring can produce different triazoline compounds .

Scientific Research Applications

3,4,5-trimethoxy-N-{[4-(4-methoxyphenyl)-5-sulfanylidene-4,5-dihydro-1H-1,2,4-triazol-3-yl]methyl}benzamide has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis and for studying reaction mechanisms.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique structural features.

    Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of 3,4,5-trimethoxy-N-{[4-(4-methoxyphenyl)-5-sulfanylidene-4,5-dihydro-1H-1,2,4-triazol-3-yl]methyl}benzamide involves its interaction with specific molecular targets and pathways. The compound’s methoxy and triazole groups can interact with enzymes and receptors, modulating their activity. The exact molecular targets and pathways depend on the specific application and biological context .

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations on the Triazole Ring

4-Aryl Substitutions
  • Target Compound : 4-(4-Methoxyphenyl) group.
  • Analog 1 : 4-[3-(Trifluoromethyl)phenyl] (from ChemDiv screening compound 3330-2834 ).
    • The electron-withdrawing trifluoromethyl group increases metabolic stability but reduces solubility compared to methoxy.
  • Analog 2 : 4-(4-Bromophenyl) (from 4-(4-Bromophenyl)-1-(2,6-difluorobenzyl)-3-(3,4,5-trimethoxyphenyl)-1H-1,2,4-triazole-5(4H)-thione ).
    • Bromine’s bulky and hydrophobic nature may enhance halogen bonding in protein interactions.
Thione vs. Thiol Tautomerism

All analogs retain the 5-sulfanylidene group, which exists in equilibrium with the thiol tautomer. IR spectra confirm the dominance of the thione form (C=S stretch at ~1247–1255 cm⁻¹; absence of S–H stretch at ~2500–2600 cm⁻¹) .

Benzamide Modifications

  • Target Compound : 3,4,5-Trimethoxybenzamide.
  • Analog 3: 4-Methylbenzamide (N-[(4-Amino-5-sulfanylidene-4,5-dihydro-1H-1,2,4-triazol-3-yl)methyl]-4-methylbenzamide ). The methyl group reduces steric hindrance but diminishes hydrogen-bonding capacity.
  • Analog 4 : Unsubstituted benzamide (e.g., compounds in ).
    • Lower melting points (160–290°C vs. >200°C in trimethoxy derivatives) suggest reduced crystallinity.

Physicochemical Properties

Compound Substituents (Triazole 4-position / Benzamide) Melting Point (°C) IR C=S Stretch (cm⁻¹) Yield (%)
Target Compound 4-Methoxyphenyl / 3,4,5-Trimethoxy Not reported ~1247–1255
ChemDiv 3330-2834 3-Trifluoromethylphenyl / 3,4,5-Trimethoxy Not reported
Analog 2 4-Bromophenyl / 3,4,5-Trimethoxy Not reported
Analog 3 4-Amino / 4-Methyl Not reported 1243–1258
Compound 6 ( ) Phenyl / Unsubstituted 160 1606 (C=O) 70
Compound 8a ( ) Acetylpyridinyl / Benzamide 290 1679, 1605 (C=O) 80

Biological Activity

The compound 3,4,5-trimethoxy-N-{[4-(4-methoxyphenyl)-5-sulfanylidene-4,5-dihydro-1H-1,2,4-triazol-3-yl]methyl}benzamide is a complex organic molecule with potential biological applications. This article explores its biological activity, focusing on anti-inflammatory and antimicrobial properties, and presents relevant research findings and data.

Chemical Structure

The molecular structure of the compound can be represented as follows:

C23H27N5O5S\text{C}_{23}\text{H}_{27}\text{N}_5\text{O}_5\text{S}

This structure includes multiple functional groups that contribute to its biological activity.

Anti-inflammatory Activity

Research indicates that compounds related to this compound exhibit significant anti-inflammatory effects. A study demonstrated that similar compounds showed 38%-100% of the activity of indomethacin and 44%-115% of celecoxib after three hours of administration. The most potent derivatives in this series were identified as having IC50 values for COX-1 and COX-2 enzymes in the range of 39.8 μM to 68.2 μM , indicating strong inhibition of these inflammatory pathways .

Antimicrobial Activity

The antimicrobial properties of related triazole compounds have also been investigated. For instance, certain derivatives demonstrated moderate activities against various bacterial strains including Staphylococcus aureus and Enterococcus faecalis. The presence of the triazole ring appears crucial for enhancing antimicrobial efficacy .

Case Study 1: Synthesis and Evaluation

In a study focusing on the synthesis of triazole derivatives similar to the target compound, researchers synthesized a series of 1-(4-methoxyphenyl)-5-(3,4,5-trimethoxyphenyl)-1H-1,2,4-triazole carboxamides. These compounds were evaluated for their anti-inflammatory properties through in vitro assays that measured COX enzyme inhibition. The results indicated that modifications in the chemical structure significantly influenced biological activity .

Case Study 2: Structure-Activity Relationship (SAR)

Another research effort examined the structure-activity relationship (SAR) among various triazole compounds. It was found that substituents on the triazole ring could enhance both anti-inflammatory and antimicrobial activities. The introduction of methoxy groups was particularly beneficial in increasing potency against specific bacterial strains .

Data Summary Table

Compound Activity Type IC50 (μM) Reference
3aCOX-1 Inhibition45.9
3bCOX-2 Inhibition68.2
6COX-1 Inhibition39.8
6COX-2 Inhibition46.3
14AntimicrobialModerate

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for this compound, and how can reaction conditions be optimized?

  • Methodology : Synthesis typically involves multi-step reactions, including nucleophilic substitution and condensation. For example, the triazole core is formed via cyclization of thiosemicarbazides under reflux with acetic acid catalysis. Key steps include temperature control (80–100°C) and solvent selection (e.g., ethanol or DMF) to enhance yield .
  • Optimization : Reaction monitoring via TLC and adjusting stoichiometric ratios (e.g., 1:1.2 molar ratio of benzamide to triazole intermediate) can improve purity. Crystallization in ethanol or methanol is critical for isolating the final product .

Q. How is the compound characterized structurally, and what spectroscopic techniques are essential?

  • Techniques :

  • 1H/13C NMR : Assign methoxy (-OCH3), sulfanylidene (-S), and benzamide carbonyl (C=O) signals (e.g., δ 3.8–4.0 ppm for methoxy groups) .
  • X-ray crystallography : Resolve the triazole ring conformation and hydrogen-bonding networks. SHELX programs (e.g., SHELXL) are widely used for refinement .
  • IR spectroscopy : Confirm functional groups (e.g., C=O stretch at ~1650 cm⁻¹) .

Q. What biological activities are associated with this compound, and how are they evaluated?

  • Activities : Antimicrobial (against S. aureus, E. coli) and antifungal (e.g., C. albicans) properties are common in triazole derivatives with 3,4,5-trimethoxyphenyl groups .
  • Assays :

  • Broth microdilution : Determine minimum inhibitory concentrations (MICs) .
  • Time-kill kinetics : Assess bactericidal/fungicidal effects over 24 hours .

Advanced Research Questions

Q. How can structural modifications enhance bioactivity, and what computational tools aid in SAR studies?

  • Modifications :

  • Introduce electron-withdrawing groups (e.g., -NO2) to the benzamide moiety to improve membrane penetration .
  • Replace the 4-methoxyphenyl group with halogens (e.g., -Cl) to modulate redox properties .
    • Computational Tools :
  • Docking simulations (AutoDock Vina) : Predict binding affinities to microbial enzymes (e.g., cytochrome P450) .
  • QSAR models : Corrogate substituent effects with logP and polar surface area .

Q. What challenges arise in resolving contradictions between biological data across studies?

  • Data Discrepancies : Variability in MIC values may stem from differences in bacterial strains or assay protocols (e.g., agar dilution vs. microbroth) .
  • Resolution Strategies :

  • Standardized testing : Adopt CLSI/M7-A6 guidelines for reproducibility .
  • Comparative meta-analysis : Pool data from ≥3 independent studies to identify trends .

Q. How can reaction mechanisms for key synthetic steps be elucidated?

  • Mechanistic Probes :

  • Isotopic labeling : Use D2O to track proton exchange in triazole ring formation .
  • Kinetic studies : Monitor intermediate formation via HPLC-MS to identify rate-determining steps (e.g., imine condensation) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.